Structural Divergence at the Pharmacophoric 7-Position
The compound CAS 864753-72-0 is differentiated from the prototypical inhibitor NPD4456 by a single substitution at the 7-position of the coumarin core. The target compound possesses a methoxy group (-OCH3, MW: 31.03), whereas NPD4456 features a larger dimethylcarbamate group (-OC(O)N(CH3)2, MW: 88.11) . This structural divergence occurs at a site critical for Vpr interaction, as determined by the minimum pharmacophore elucidated by Ong et al. [1]. While compound-specific activity data for CAS 864753-72-0 was not directly retrieved, SAR from the series demonstrates that 7-substituent modifications modulate inhibitory potency against Vpr-dependent cell cycle arrest, confirming that this position is a key determinant of biological activity [2].
| Evidence Dimension | 7-Position Substituent Identity and Molecular Weight |
|---|---|
| Target Compound Data | Methoxy group (-OCH3); MW contribution: 31.03 |
| Comparator Or Baseline | NPD4456 (dimethylcarbamate group, -OC(O)N(CH3)2); MW contribution: 88.11 |
| Quantified Difference | MW difference at 7-position = 57.08 g/mol; structural class change from ether to carbamate |
| Conditions | Direct chemical structure comparison |
Why This Matters
The switch from a methoxy to a carbamate group introduces significant differences in hydrogen bonding, steric bulk, and metabolic stability, which are scientifically relevant for SAR-based lead optimization.
- [1] Ong, E.B.B., et al. J. Biol. Chem. 2011, 286, 14049-14056. View Source
- [2] Ong, E.B.B. Ph.D. Thesis, Universiti Sains Malaysia, 2011. (See Table 4.1 for SAR of 3-phenylcoumarin derivatives) View Source
